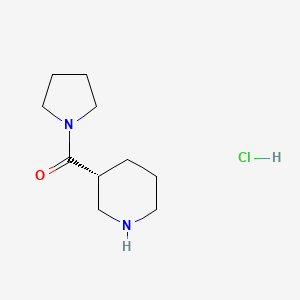

R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride

Description

Historical Development of Piperidine-Pyrrolidine Hybrid Compounds

Piperidine and pyrrolidine heterocycles have been integral to organic synthesis since the 19th century, with early studies focusing on alkaloids such as nicotine and hygrine. The development of hybrid structures combining these scaffolds accelerated in the late 20th century, driven by their pharmacological potential. For example, enantioselective syntheses of tobacco alkaloids like (S)-anatabine and (S)-anabasine established foundational methodologies for stereochemical control in piperidine-pyrrolidine systems.

Modern advances include electroreductive cyclization using imines and dihaloalkanes (2015–2023), which enabled efficient access to substituted derivatives. Copper(II)-mediated intramolecular carboamination (2007) further expanded the toolkit for N-functionalized hybrids. These innovations laid the groundwork for targeted syntheses of chiral hybrids like R-piperidin-3-yl(pyrrolidin-1-yl)methanone, which emerged as a model compound for studying stereochemical effects on bioactivity.

Nomenclature and Classification

The compound is systematically named (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride under IUPAC rules. Key features include:

Significance in Heterocyclic Chemistry Research

Piperidine-pyrrolidine hybrids are pivotal in medicinal chemistry due to:

- Conformational flexibility : The non-planar pyrrolidine ring enables pseudorotation, enhancing target selectivity.

- Dual pharmacophoric sites : The piperidine nitrogen and ketone group serve as hydrogen-bond acceptors, while the pyrrolidine ring contributes to lipophilicity.

- Synthetic versatility : These hybrids are intermediates in multicomponent reactions (e.g., aza-Prins cyclization) and asymmetric catalysis.

Recent applications span anticancer agents, neurotransmitter modulators, and antimicrobial scaffolds. The hydrochloride salt form improves solubility for in vitro assays.

Chemical Identity and Registry Information

Table 2: Chemical Identity Data

The free base (CAS 35090-94-9) has a molecular weight of 182.26 g/mol and is registered in PubChem (CID 2794682). Industrial suppliers list purity specifications >95% for research-grade material.

Properties

IUPAC Name |

[(3R)-piperidin-3-yl]-pyrrolidin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJWQKHBSFDSLF-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Assembly

The synthesis begins with the formation of the piperidine and pyrrolidine rings, which are then linked via a methanone (carbonyl) bridge. The key steps involve:

- Piperidine ring synthesis : Typically achieved through cyclization of suitable precursors such as 1,5-diaminopentane under acidic conditions, often using hydrochloric acid to facilitate ring closure and protonation.

- Pyrrolidine ring formation : Usually derived from amino acids or via cyclization of amino alcohols under reductive or dehydrative conditions.

Formation of the Methanone Linkage

The critical step involves coupling the piperidine and pyrrolidine derivatives through a carbonyl group:

- Acylation or Friedel-Crafts acylation : Using acyl chlorides or anhydrides to introduce the carbonyl bridge.

- Amide formation : Nucleophilic attack of the amine groups on acyl chlorides or anhydrides, forming the methanone linkage.

Functionalization and Derivatization

Further modifications include:

- Introducing substituents on the heterocycles to enhance bioactivity or solubility.

- Protecting groups may be employed during intermediate steps to prevent undesired reactions.

Final Purification and Salt Formation

The compound is purified via chromatography (silica gel, HPLC) and converted into its hydrochloride salt to improve stability and solubility.

Representative Preparation Method

Based on research data, a typical synthesis pathway involves:

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclization of 1,5-diaminopentane | HCl | Reflux | Piperidine core formation |

| 2 | N-alkylation of piperidine | Alkyl halide (e.g., bromoalkane) | Reflux, base (e.g., K₂CO₃) | Functionalization |

| 3 | Pyrrolidine synthesis | From amino acids or via cyclization | Acidic or reductive conditions | Pyrrolidine ring formation |

| 4 | Coupling to form methanone | Acyl chloride or anhydride | Base, room temperature | Linkage formation |

| 5 | Salt formation | HCl | Aqueous solution | Hydrochloride salt preparation |

Data Tables of Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperidine ring synthesis | 1,5-diaminopentane, HCl | Water | Reflux | 4-6 hours | 85 | Protonation facilitates cyclization |

| N-alkylation | Alkyl halide, K₂CO₃ | Acetone | Reflux | 12 hours | 70-80 | Excess alkyl halide improves yield |

| Pyrrolidine formation | Amino acids or amino alcohols | Ethanol | Reflux | 8-10 hours | 75 | Cyclization under reductive conditions |

| Coupling (methanone formation) | Acyl chloride, base | Dichloromethane | 0°C to room temp | 2-4 hours | 65-75 | Use of dry conditions to prevent hydrolysis |

| Salt formation | Hydrochloric acid | Water | Room temperature | 1 hour | Quantitative | Precipitation of hydrochloride salt |

Research Findings and Optimization Strategies

- Reaction Optimization : Lower temperatures during acylation reduce side reactions; employing excess reagents improves yields.

- Purification : Chromatography and recrystallization are critical to achieving high purity (>98%).

- Scale-up Considerations : Reactions such as cyclization and coupling can be scaled with proper control of temperature and reagent addition rates to minimize by-products.

Chemical Reactions Analysis

Amide Coupling

The core structure is synthesized via coupling between piperidine and pyrrolidine derivatives. For example:

-

Reaction : Piperidine-3-carboxylic acid reacts with pyrrolidine in the presence of coupling agents (e.g., EDCI/HOBt) to form the methanone backbone.

-

Conditions : Chloroform or dichloromethane as solvents, room temperature, 12–24 hours .

Salt Formation

The hydrochloride salt is generated by treating the free base with hydrochloric acid:

Functional Group Transformations

The compound undergoes selective reactions at its ketone and amine groups:

Reductive Amination

The ketone group can be modified via reductive amination to introduce alkyl or aryl substituents:

N-Alkylation

The pyrrolidine nitrogen undergoes alkylation under mild conditions:

Acid/Base Stability

-

The hydrochloride salt is stable in acidic conditions (pH 1–3) but decomposes in basic media (pH > 9).

-

Degradation Pathway : Hydrolysis of the ketone group under strong alkaline conditions.

Thermal Stability

Transfer Hydrogenation

Used to introduce methyl groups to the piperidine ring:

Suzuki Coupling

For aryl functionalization of the pyridine/pyrrolidine backbone (in related analogs):

Analytical Characterization

Key data for reaction monitoring:

Scientific Research Applications

Therapeutic Applications

R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride has shown promise in several therapeutic areas:

1.1. Central Nervous System Disorders

Research indicates that compounds with similar structures have been explored as potential treatments for central nervous system disorders. For instance, derivatives of piperidine and pyrrolidine have been investigated for their neuroleptic properties, suggesting that R Piperidin-3-yl-pyrrolidin-1-yl-methanone may also exhibit similar effects. These compounds can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in the treatment of schizophrenia and depression .

1.2. Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can possess significant antiproliferative activity against various cancer cell lines. For example, compounds similar to R Piperidin-3-yl-pyrrolidin-1-yl-methanone have shown effectiveness against renal cancer cells with IC50 values indicating potent growth inhibition . This suggests that R Piperidin-3-yl-pyrrolidin-1-yl-methanone could be a candidate for further development in cancer therapy.

1.3. Antimicrobial Properties

In vitro studies have indicated that piperidine derivatives display antimicrobial activity against a range of bacterial strains. The structural features of R Piperidin-3-yl-pyrrolidin-1-yl-methanone may enhance its efficacy as an antimicrobial agent, making it a potential candidate for treating infections.

2.1. Chemical Reactions

The compound is synthesized through the reaction of piperidine and pyrrolidine derivatives under controlled conditions. A common method includes:

- Reaction of piperidine with pyrrolidine derivatives.

- Addition of methanone and hydrochloric acid to form the hydrochloride salt.

- Purification via recrystallization from organic solvents like dichloromethane or ethanol.

2.2. Industrial Production Techniques

For large-scale production, continuous flow systems and large reactors are utilized to ensure efficient mixing and reaction conditions. The final product is isolated using techniques such as distillation and chromatography to achieve high purity levels.

Extensive research has been conducted to evaluate the biological activities of R Piperidin-3-yl-pyrrolidin-1-yl-methanone:

3.1. Antiproliferative Activity

Studies have shown that this compound exhibits notable antiproliferative effects against various human tumor cell lines, including breast and ovarian cancers . The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis.

3.2. Receptor Binding Studies

Binding affinity studies indicate that R Piperidin-3-yl-pyrrolidin-1-yl-methanone interacts with serotoninergic and dopaminergic receptors, which may contribute to its neuropharmacological effects . These interactions are crucial for developing treatments for psychiatric disorders.

Case Studies

Several case studies highlight the effectiveness of compounds related to R Piperidin-3-yl-pyrrolidin-1-yl-methanone in clinical settings:

Mechanism of Action

The mechanism of action of R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The compound’s structural analogs differ in substituent positions, functional groups, and salt forms, leading to variations in physicochemical properties and applications. Key analogs include:

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Purity | Key Features | Application |

|---|---|---|---|---|---|

| R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride | 937724-81-7 | C₁₀H₁₈ClN₂O | 99% | R configuration; hydrochloride salt; industrial grade | Pharmaceutical intermediate |

| Piperidin-4-yl-pyrrolidin-1-yl-methanone | 35090-95-0 | C₁₀H₁₇N₂O | 95% | Piperidin-4-yl substitution; free base | Research chemical |

| (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride | 1220039-08-6 | C₁₀H₁₉ClN₂O₂ | N/A | Hydroxyl group on pyrrolidine; irritant hazard | Experimental therapeutic agent |

| Phenyl(piperidin-1-yl)methanone | N/A | C₁₂H₁₅NO | 76% yield (synthesis) | Aromatic phenyl substituent; gummy gel consistency | Organic synthesis intermediate |

Key Differences and Implications

Substituent Position: The piperidin-3-yl group in the target compound (vs. piperidin-4-yl in 35090-95-0) alters steric and electronic properties, affecting receptor binding. For example, the 3-position may favor interactions with dopamine or serotonin transporters .

Salt Form :

- Hydrochloride salts (e.g., 937724-81-7) improve aqueous solubility and bioavailability compared to free bases (e.g., 35090-95-0), making them preferable for drug formulation .

Synthetic Routes :

- The phenyl-substituted analog (CAS N/A) is synthesized via TBHP-mediated coupling of benzaldehyde and piperidine in acetonitrile, yielding a gummy gel . In contrast, the target compound is produced at industrial scale with 99% purity, reflecting optimized processes .

Hazard Profiles: The hydroxylated analog (1220039-08-6) is classified as an irritant, necessitating stricter handling protocols compared to the non-hydroxylated target compound .

Biological Activity

R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound (CAS No. 1469389-13) has the molecular formula C10H19ClN2O. The compound features a piperidine ring and a pyrrolidine moiety, which are common structural elements in many bioactive compounds.

The biological activity of R Piperidin-3-yl-pyrrolidin-1-yl-methanone is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it acts as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-a and -β isoforms, which are crucial in various cellular processes including metabolism, growth, and survival . This inhibition can lead to anti-tumor effects by disrupting the signaling pathways that promote cancer cell proliferation.

Antitumor Activity

Studies have demonstrated that R Piperidin-3-yl-pyrrolidin-1-yl-methanone exhibits potent anti-tumor properties. It has been shown to inhibit cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, in vitro assays revealed IC50 values indicating effective inhibition at low concentrations .

Neuroprotective Effects

In addition to its anti-tumor properties, this compound has been explored for neuroprotective effects. Research indicates that it may provide protection against neurodegenerative conditions by modulating pathways involved in neuronal survival and inflammation .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of R Piperidin-3-yl-pyrrolidin-1-yl-methanone suggests good oral bioavailability and metabolic stability, which are critical for its development as a therapeutic agent. Studies have indicated that modifications to the compound's structure can enhance its stability and efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of R Piperidin-3-yl-pyrrolidin-1-yl-methanone:

- Inhibition of PI3-Kinase : A study reported that this compound selectively inhibits Class I PI3K enzymes with minimal off-target effects, making it a promising candidate for targeted cancer therapies .

- Cell-based Assays : In vitro studies using various cancer cell lines showed significant reductions in cell viability upon treatment with R Piperidin-3-yl-pyrrolidin-1-yl-methanone, with IC50 values ranging from 50 nM to 200 nM depending on the specific cell type .

- Neuroprotection : Experimental models demonstrated that the compound could reduce neuronal damage in models of oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H19ClN2O |

| CAS Number | 1469389-13 |

| Primary Target | Class I PI3-Kinase |

| IC50 (Antitumor Activity) | 50 - 200 nM |

| Bioavailability | High |

| Therapeutic Applications | Cancer therapy, Neuroprotection |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling R Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is recommended if dust/aerosol formation is possible .

- Ventilation : Use fume hoods or ensure adequate airflow to prevent inhalation exposure .

- Storage : Store in a dry, cool (2–8°C), well-ventilated area, away from incompatible materials like strong oxidizers .

- Emergency Procedures : For skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers confirm the identity and purity of this compound during synthesis?

- Methodological Answer :

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase methods with UV detection (e.g., 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight (292.2 g/mol for the hydrochloride salt) via ESI-MS or MALDI-TOF .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) for coupling reactions involving piperidine/pyrrolidine intermediates .

- Acid Catalysis : Hydrochloride salt formation typically requires HCl in aqueous or alcoholic media at 0–50°C .

- Workup : Neutralize excess acid with sodium bicarbonate, followed by extraction and crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and XRPD analyses?

- Methodological Answer :

- Cross-Validation :

- HPLC : Assess organic impurities (e.g., unreacted intermediates) using gradient elution .

- X-Ray Powder Diffraction (XRPD) : Compare experimental peaks (e.g., 2θ = 12.5°, 18.3°) with reference patterns to confirm crystallinity and polymorphic consistency .

- Thermogravimetric Analysis (TGA) : Rule out hydrate/solvate formation, which may cause discrepancies .

Q. What strategies mitigate respiratory and dermal irritation risks during large-scale synthesis?

- Methodological Answer :

- Engineering Controls : Use closed-system reactors and local exhaust ventilation to minimize aerosol exposure .

- Process Optimization : Replace powder handling with slurries or solutions to reduce dust .

- Toxicological Monitoring : Conduct in vitro assays (e.g., EpiDerm™) to evaluate skin irritation potential .

Q. How can impurities be profiled and quantified in this hydrochloride salt?

- Methodological Answer :

- Impurity Identification :

- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with high sensitivity .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways .

- Quantitative Thresholds : Follow ICH Q3A guidelines, setting limits for unknown impurities at ≤0.10% .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Perform buffer studies (pH 1–12) at 25°C; monitor degradation via UV-Vis spectroscopy .

- Thermal Stability : Store samples at 40°C/75% RH for 3 months; analyze by HPLC for potency loss .

- Cryopreservation : For long-term storage, lyophilize and store at -20°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.